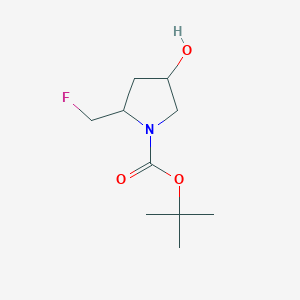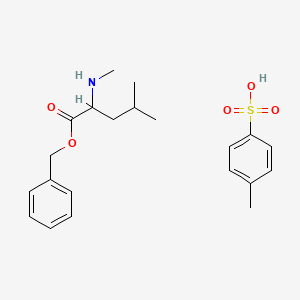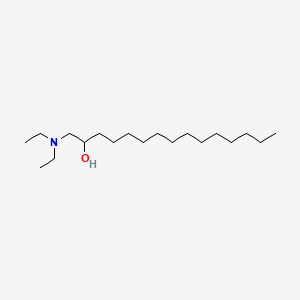![molecular formula C31H35N5O6 B15155565 Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, morpholine, and nitrobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.
Synthesis of the Nitrobenzamide Intermediate: The next step involves the nitration of a suitable benzamide precursor to introduce the nitro group.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrobenzamide intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholine rings.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine and morpholine derivatives with biological targets.
Industrial Applications: It may find use in the synthesis of other complex organic molecules for industrial purposes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings may interact with neurotransmitter receptors, while the nitrobenzamide group may participate in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)BENZOATE
- ETHYL 2-(4-BENZYLPIPERAZIN-2-YL)ACETATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to the presence of both piperazine and morpholine rings, as well as the nitrobenzamide group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C31H35N5O6 |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C31H35N5O6/c1-2-42-31(38)24-8-10-29(34-14-12-33(13-15-34)22-23-6-4-3-5-7-23)27(20-24)32-30(37)26-21-25(36(39)40)9-11-28(26)35-16-18-41-19-17-35/h3-11,20-21H,2,12-19,22H2,1H3,(H,32,37) |
InChI-Schlüssel |
NLBMEFDRMZUOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B15155492.png)
![2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15155506.png)
![Ethyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155508.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B15155511.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155512.png)

![3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155518.png)
![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B15155527.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)


